![molecular formula C10H13NO2 B6052292 N,N-dimethyl-2-phenoxyacetamide CAS No. 10397-59-8](/img/structure/B6052292.png)
N,N-dimethyl-2-phenoxyacetamide
Overview
Description
N,N-dimethyl-2-phenoxyacetamide is an organic compound with the molecular formula C10H13NO2. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the acetamide is further substituted with a phenoxy group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dimethyl-2-phenoxyacetamide can be synthesized through the reaction of 2-phenoxyacetic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of dimethylamine to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N,N-dimethyl-2-phenoxyethylamine.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Solvent for Drug Formulations
N,N-Dimethyl-2-phenoxyacetamide serves as a solvent in both oral and injectable pharmaceutical formulations. Its ability to solubilize poorly soluble drugs makes it particularly valuable in the pharmaceutical industry. It has been investigated as a vehicle for the parenteral delivery of small peptides, enhancing their bioavailability .
2. Drug Delivery Systems
The compound has been shown to influence the release profiles of drugs from nanoparticles. For instance, studies indicate that it can affect the size and rate of release of certain antibiotics, such as norfloxacin . Additionally, it has been evaluated for its potential as a permeation enhancer in transdermal drug delivery systems.
3. Anticancer Research
Recent studies have focused on the synthesis of phenoxyacetamide derivatives that exhibit cytotoxic activity against cancer cell lines. For example, two novel derivatives were shown to inhibit metalloproteinase activity, thereby preventing cancer cell migration and invasion . These findings suggest that this compound and its derivatives could play a role in developing new anticancer therapies.
Industrial Applications
1. Polymer Industry
this compound is utilized as a solvent in the production of synthetic fibers and polymers. Its high solvating power makes it suitable for dissolving high molecular weight polymers and synthetic resins used in various industrial applications, including coatings and films .
2. Organic Synthesis
The compound acts as a versatile reagent in organic synthesis, facilitating reactions involving strong bases and serving as a catalyst in cyclization, halogenation, and alkylation processes . Its role in increasing the yield of desired products is particularly noted in pharmaceutical synthesis.
Case Study 1: Anticancer Activity
A study published in Molecules evaluated a series of 2-phenoxyacetamide analogues for their inhibitory potency towards monoamine oxidases (MAOs), which are important targets for antidepressant drugs. The most potent compounds demonstrated significant inhibition of MAO-A and MAO-B, highlighting the therapeutic potential of phenoxyacetamide derivatives .
Case Study 2: Drug Delivery Enhancement
Research conducted on this compound's effects on drug release from nanoparticles showed promising results. The study illustrated how varying concentrations of the compound influenced the kinetics of drug release, suggesting its utility in formulating more effective drug delivery systems .
Mechanism of Action
The mechanism by which N,N-dimethyl-2-phenoxyacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
N,N-dimethylacetamide: Similar structure but lacks the phenoxy group.
N,N-dimethylformamide: Another dimethylamide with a formyl group instead of the phenoxy group.
2-phenoxyacetamide: Lacks the dimethyl substitution on the nitrogen.
Uniqueness: N,N-dimethyl-2-phenoxyacetamide is unique due to the presence of both the dimethylamino and phenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
N,N-dimethyl-2-phenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(12)8-13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDFAJWLZDYRRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403633 | |
Record name | N,N-dimethyl-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-59-8 | |
Record name | N,N-Dimethyl-2-phenoxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10397-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-dimethyl-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.